Cas no 7667-58-5 ((1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane)

(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane 化学的及び物理的性質
名前と識別子
-
- cis-1,2,trans-1,4-1,2,4-trimethylcyclohexane
- (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane
- CIS,CIS,TRANS-1,2,4-TRIMETHYLCYCLOHEXANE
- 1,cis-2,trans-4-trimethylcyclohexane
- cis,trans-1,2,4-trimethylcyclohexane
- cis-1,2,trans-1,4-1,2,4-Trimethylcyclohexane1000µg
- Cyclohexane, 1,2,4-trimethyl-, (1.alpha.,2.alpha.,4.beta.)-
- AKOS006286390
- 7667-60-9
- (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane
- VCJPCEVERINRSG-HLTSFMKQSA-N
- Cyclohexane, 1,2,4-trimethyl-, (1R,2S,4R)-rel-
- DTXSID401025625
- Rel-(1R,2S,4R)-1,2,4-trimethylcyclohexane
- starbld0001502
- (1R,2S,4R)-1,2,4-trimethylcyclohexane
- 7667-58-5
-
- インチ: InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
- InChIKey: VCJPCEVERINRSG-HLTSFMKQSA-N
- ほほえんだ: CC1CCC(C(C1)C)C
計算された属性
- せいみつぶんしりょう: 126.14094
- どういたいしつりょう: 126.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 86
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.7830
- ゆうかいてん: -91.8°C
- ふってん: 141.85°C
- フラッシュポイント: 27.9°C
- 屈折率: 1.4300
- PSA: 0
- LogP: 3.07860
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T796190-5mg |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane |
7667-58-5 | 5mg |
$207.00 | 2023-05-17 | ||
TRC | T796190-50mg |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane |
7667-58-5 | 50mg |
$1642.00 | 2023-05-17 | ||
TRC | T796190-250mg |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane |
7667-58-5 | 250mg |
$ 7600.00 | 2023-09-05 |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexaneに関する追加情報
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane: A Comprehensive Overview
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane, with the CAS number 7667-58-5, is a bicyclic monoterpene derivative that has garnered significant attention in both academic and industrial research. This compound is a bicyclic monoterpene derivative with a unique structure that makes it highly valuable in various applications. The compound's structure consists of a cyclohexane ring with three methyl groups attached at positions 1, 2, and 4. The stereochemistry of the compound is defined by the (1R,2S,4R) configuration, which contributes to its distinct physical and chemical properties.
The compound is widely recognized for its role as a precursor in the synthesis of various natural products and bioactive molecules. Recent studies have highlighted its potential in the development of novel pharmaceutical agents and advanced materials. For instance, researchers have explored its use in the synthesis of complex natural products such as steroids and terpenoids. The compound's ability to undergo various chemical transformations makes it an ideal building block for constructing intricate molecular architectures.
In terms of physical properties, (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane exhibits a melting point of approximately -50°C and a boiling point around 160°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high due to its non-polar nature. These properties make it suitable for use in organic synthesis reactions that require precise control over reaction conditions.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through various routes. One notable approach involves the use of enzymatic catalysis to achieve high stereoselectivity during the formation of the cyclohexane ring system. This method not only enhances the yield but also reduces the environmental impact associated with traditional synthetic methods.
The application of (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane extends beyond organic synthesis. It has found significant utility in material science as a precursor for the development of high-performance polymers and elastomers. Researchers have demonstrated that derivatives of this compound can exhibit exceptional mechanical properties such as high tensile strength and excellent thermal stability.
In addition to its industrial applications, this compound has also been studied for its potential biological activities. Recent studies have shown that certain derivatives exhibit anti-inflammatory and antioxidant properties. These findings have opened new avenues for exploring its therapeutic potential in treating various diseases such as neurodegenerative disorders and cardiovascular diseases.
The compound's stereochemistry plays a crucial role in determining its biological activity. The (1R,2S,4R) configuration ensures that the molecule can interact effectively with biological targets such as enzymes and receptors. This property has been exploited in drug design to develop molecules with high specificity and potency.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes rapid degradation by microorganisms without leaving harmful residues. This makes it an environmentally friendly choice for industrial applications.
In conclusion,(1R,2S,4R)-rel-1,CAS no7667-58-5 stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and favorable properties make it an invaluable tool in organic synthesis and material science while offering promising avenues for therapeutic development.
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